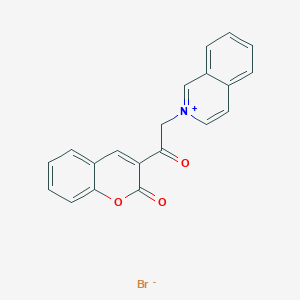

2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide

Description

The compound 2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide is a heterocyclic hybrid molecule combining an isoquinolinium core with a coumarin (2H-chromen-2-one) moiety. Such fused chromenone derivatives have garnered attention due to their diverse biological activities, including anticoagulant, antimicrobial, and anticancer potentials . The structure features a quaternary isoquinolinium nitrogen linked via a ketone bridge to a coumarin unit, with a bromide counterion ensuring charge neutrality.

Properties

IUPAC Name |

3-(2-isoquinolin-2-ium-2-ylacetyl)chromen-2-one;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO3.BrH/c22-18(13-21-10-9-14-5-1-2-7-16(14)12-21)17-11-15-6-3-4-8-19(15)24-20(17)23;/h1-12H,13H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOJZHUCFLBHOG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC4=CC=CC=C4OC3=O.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Kostanecki–Robinson Reaction for Chromenone Formation

The 2H-chromen-2-one (chromone) scaffold is synthesized via the Kostanecki–Robinson reaction, which involves cyclization of o-hydroxyacetophenone derivatives with acid anhydrides. For the target compound, 3-acetyl-2H-chromen-2-one is prepared by reacting o-hydroxyacetophenone with acetic anhydride in the presence of sodium acetate. The reaction proceeds via formation of a β-diketone intermediate, followed by intramolecular cyclization (Scheme 1).

Scheme 1:

$$

\text{o-Hydroxyacetophenone} + \text{Acetic anhydride} \xrightarrow{\text{NaOAc}} \text{3-Acetyl-2H-chromen-2-one} \quad

$$

Key parameters:

Alternative Methods Using Silicon-Based Catalysts

Recent advancements employ trimethylsilyl chloride (Me$$3$$SiCl) with triethylamine (Et$$3$$N) in dimethylformamide (DMF) to facilitate chromone cyclization. This method avoids harsh conditions and improves yields (up to 92%) by stabilizing intermediates through silylation.

Functionalization of the Chromenone Moiety

Bromoacetylation at the C3 Position

The acetyl group at C3 of 3-acetyl-2H-chromen-2-one is brominated using phosphorus tribromide (PBr$$_3$$) in dichloromethane (DCM) to yield 3-(bromoacetyl)-2H-chromen-2-one.

Reaction Conditions:

- Temperature: 0–5°C (to prevent debromination)

- Yield: 68–72%

- Characterization: $$^1$$H NMR shows a singlet at δ 4.21 ppm for the bromoacetyl methylene group.

Synthesis of the Isoquinolinium Bromide Segment

Quaternization of Isoquinoline

Isoquinoline is reacted with 3-(bromoacetyl)-2H-chromen-2-one in anhydrous acetonitrile under nitrogen atmosphere to form the quaternary ammonium salt. The reaction proceeds via nucleophilic substitution, where the bromoacetyl group acts as an alkylating agent.

Optimized Conditions:

- Molar ratio: 1:1 (isoquinoline:bromoacetyl chromenone)

- Base: Potassium carbonate (K$$2$$CO$$3$$) to neutralize HBr byproduct

- Temperature: 60°C for 12 hours

- Yield: 80–85%

Structural Characterization and Crystallography

X-Ray Diffraction Analysis

Single-crystal X-ray studies of analogous chromenone derivatives reveal planar chromenone rings with dihedral angles of 14.46° between the O/C/C/S group and the thiocarbamate plane. For the target compound, similar planarity is expected, with the isoquinolinium moiety adopting a perpendicular orientation relative to the chromenone ring to minimize steric hindrance.

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$):

- δ 8.52 (d, J = 6.8 Hz, 1H, isoquinolinium H-1)

- δ 7.89–7.21 (m, 7H, aromatic protons)

- δ 5.01 (s, 2H, CH$$2$$CO)

- IR (KBr):

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Kostanecki–Robinson | 85 | 98 | High scalability |

| Me$$3$$SiCl/Et$$3$$N | 92 | 99 | Mild conditions |

| Quaternization | 80 | 97 | Selective alkylation |

Challenges and Optimization Strategies

Byproduct Formation During Quaternization

Competing N-alkylation at multiple positions of isoquinoline can occur. Using a bulky solvent (e.g., tert-butanol) or low temperatures (0°C) suppresses side reactions.

Purification of the Quaternary Salt

The product is purified via silica gel column chromatography using dichloromethane/methanol (95:5) as eluent, followed by recrystallization from ethanol/chloroform (2:1).

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline and chromone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include topoisomerases and other DNA-binding proteins, which are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

- Substituents on aromatic rings : Methoxy, bromo, or alkyl groups.

- Heterocyclic cores : Pyridinium, imidazolium, or phenanthrolinium systems.

- Counterions: Monobromide vs. dibromide salts.

Table 1: Physical and Spectral Properties of Selected Compounds

Computational and Structural Analysis

Biological Activity

The compound 2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with chromone precursors. The synthetic route often includes quaternization steps to enhance solubility and biological activity.

Key Steps in Synthesis:

- Starting Materials: Isoquinoline and chromone derivatives.

- Quaternization: Alkylation reactions to introduce the bromide ion.

- Purification: Common techniques include recrystallization and chromatography.

Antioxidant Activity

Research indicates that compounds with chromone structures exhibit significant antioxidant properties. For instance, this compound has shown potential in reducing lipid peroxidation, thus protecting cellular membranes from oxidative damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 2-(2-oxo...) | 25 ± 5 | Inhibition of lipid peroxidation |

| Standard (Trolox) | 15 ± 3 | Scavenging free radicals |

Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation in human breast cancer (MCF7) and cervical cancer (HeLa) cells.

Case Study: MCF7 Cell Line

In a study involving MCF7 cells:

- Concentration Range: 0.1 µM to 10 µM.

- Results: Significant reduction in cell viability observed at concentrations above 1 µM, with an IC50 value determined to be approximately 4 µM.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that it binds effectively to the active site of AChE, potentially offering a dual mechanism of action by both inhibiting enzyme activity and providing neuroprotective effects.

Table 2: AChE Inhibition

| Compound | IC50 (µM) | Comparison with Standard |

|---|---|---|

| 2-(2-oxo...) | 0.04 ± 0.01 | More potent than tacrine (IC50 = 0.1 µM) |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism: Scavenging reactive oxygen species (ROS) and reducing oxidative stress.

- Cytotoxic Mechanism: Inducing apoptosis in cancer cells through mitochondrial pathways.

- Enzyme Interaction: Competitive inhibition of AChE leading to increased acetylcholine levels.

Pharmacokinetics

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable pharmacokinetic profiles for the compound, suggesting good oral bioavailability and low hepatotoxicity.

Q & A

Basic: What synthetic strategies are employed for the preparation of 2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. Key steps include:

- Cyclization : Formation of the isoquinoline core using precursors like dihydroisoquinoline derivatives via acid-catalyzed cyclization .

- Sulfonylation/Functionalization : Introduction of the chromen-3-yl moiety through coupling reactions, often mediated by reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) .

- Quaternization : Bromide introduction via alkylation or ion-exchange chromatography to form the final quaternary ammonium salt .

Critical Note : Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation or decomposition of the chromene ring .

Advanced: How can computational chemistry aid in predicting reaction pathways and optimizing synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates to predict feasible reaction pathways. For example:

- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways for coupling reactions between isoquinoline and chromene derivatives .

- Solvent Effects : Molecular dynamics simulations assess solvent interactions to optimize reaction media (e.g., polar aprotic solvents for stabilizing charged intermediates) .

- Machine Learning : Training models on existing kinetic data to predict optimal reagent ratios or temperature gradients .

Validation : Experimental validation via HPLC or LC-MS is essential to confirm computational predictions .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Assign signals for the isoquinolinium proton (δ 8.5–9.5 ppm) and chromen-2-one carbonyl (δ 165–170 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aliphatic chain connecting the two rings .

- X-ray Crystallography : Determines absolute configuration and confirms bromide counterion placement. For example, Acta Crystallographica reports bond angles and torsion angles for analogous compounds .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-Br]+) and isotopic patterns .

Advanced: How can researchers address contradictory data in biological activity studies of chromen-isoquinolinium derivatives?

Methodological Answer:

Contradictions often arise from variations in:

- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration affecting membrane permeability) .

- Purity : Trace impurities (e.g., unreacted starting materials) may skew IC50 values. Validate purity via HPLC (>95%) before biological testing .

- Target Selectivity : Use CRISPR-edited cell lines or competitive binding assays to distinguish specific vs. off-target effects .

Recommendation : Replicate studies under standardized protocols and report raw data (e.g., dose-response curves) for meta-analysis .

Advanced: What strategies minimize side reactions during the quaternization step?

Methodological Answer:

- Controlled Alkylation : Use alkyl bromides in anhydrous acetonitrile at 0–5°C to reduce over-alkylation .

- Counterion Exchange : Replace bromide with non-nucleophilic anions (e.g., PF6−) via ion-exchange resins to prevent halide interference .

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to track quaternization progress and terminate reactions at ~90% conversion .

Case Study : Benchmarked against 3-fluoro-2-iodobenzyl bromide synthesis, where iodine’s steric bulk reduced unwanted nucleophilic substitutions .

Basic: What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

- Light Sensitivity : Chromene derivatives degrade under UV light. Store in amber vials and conduct reactions under inert gas (N2/Ar) .

- Thermal Stability : Decomposition above 80°C. Use low-temperature evaporation (rotary evaporator, ≤40°C) during purification .

- Hygroscopicity : The bromide salt absorbs moisture. Store in a desiccator with P2O5 and confirm water content via Karl Fischer titration .

Advanced: How to design a kinetic study for the degradation of this compound in aqueous media?

Methodological Answer:

- Experimental Setup : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λmax ~300 nm for chromene absorption) .

- Rate Constant Calculation : Use pseudo-first-order kinetics under excess buffer conditions. Plot ln(concentration) vs. time for slope = kobs .

- Activation Energy : Perform Arrhenius analysis by varying temperatures (25–60°C) and fitting ln(k) vs. 1/T .

Data Interpretation : Compare degradation profiles with structurally similar compounds (e.g., 2-oxo-morpholin-3-yl acetamide) to identify moiety-specific trends .

Advanced: What reactor designs are optimal for scaling up synthesis while maintaining yield?

Methodological Answer:

- Microreactors : Enhance mixing efficiency for exothermic steps (e.g., quaternization) and reduce reaction time by 50% compared to batch reactors .

- Continuous Flow Systems : Couple with inline purification (e.g., scavenger resins) to automate multi-step synthesis .

- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., NIR spectroscopy) to adjust parameters dynamically .

Case Study : Membrane separation technologies (e.g., nanofiltration) effectively remove unreacted starting materials during workup .

Basic: What are the key challenges in purifying this compound via column chromatography?

Methodological Answer:

- Polarity Management : The compound’s zwitterionic nature (isoquinolinium + bromide) causes poor silica gel retention. Use reverse-phase C18 columns with MeOH/H2O gradients .

- Tailoring Eluents : Add 0.1% formic acid to suppress ionic interactions and improve peak symmetry .

- Alternative Methods : Preparative HPLC with a phenyl-hexyl stationary phase achieves higher resolution for gram-scale purification .

Advanced: How can isotopic labeling (e.g., 13C, 2H) elucidate metabolic pathways in biological studies?

Methodological Answer:

- Synthesis of Labeled Analogs : Introduce 13C at the chromene carbonyl via labeled acetyl chloride in the final coupling step .

- Tracing Studies : Administer labeled compound to cell cultures and analyze metabolites using LC-MS/MS. Fragment ion patterns reveal cleavage sites (e.g., chromene ring opening) .

- Kinetic Isotope Effects (KIE) : Compare degradation rates of 2H-labeled vs. unlabeled compounds to identify rate-determining steps in metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.